molecular formula C31H29N3O4S B11630773 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630773
M. Wt: 539.6 g/mol
InChI Key: KUWPAAFOBVTJJR-VVFBJTNSSA-N
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Description

The compound “(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazolopyrimidine core, followed by the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Introduction of Substituents: The phenyl and ethoxy groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethoxy groups.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, thiazolopyrimidines are often studied for their potential as enzyme inhibitors. They can interact with various biological targets, making them useful in drug discovery.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.

    Phenylthiazoles: These compounds have a similar thiazole ring but lack the pyrimidine component.

    Ethoxyphenyl Compounds: These compounds contain the ethoxyphenyl group but differ in their overall structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the thiazolopyrimidine core. This combination can result in unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H29N3O4S

Molecular Weight

539.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C31H29N3O4S/c1-4-36-28-18-22(12-13-26(28)37-14-15-38-27-16-20(2)10-11-21(27)3)17-24-29(32)34-25(23-8-6-5-7-9-23)19-39-31(34)33-30(24)35/h5-13,16-19,32H,4,14-15H2,1-3H3/b24-17-,32-29?

InChI Key

KUWPAAFOBVTJJR-VVFBJTNSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=C(C=CC(=C5)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=C(C=CC(=C5)C)C

Origin of Product

United States

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